molecular formula C18H17NO3 B11409778 3-Methyl-1-oxo-isochroman-3-carboxylic acid o-tolylamide

3-Methyl-1-oxo-isochroman-3-carboxylic acid o-tolylamide

Cat. No.: B11409778
M. Wt: 295.3 g/mol
InChI Key: JKDCZWLNYZIZQC-UHFFFAOYSA-N
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Description

3-METHYL-N-(2-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE is a synthetic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzopyran core, which is a fused ring system consisting of a benzene ring and a pyran ring, along with various functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N-(2-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylphenylamine with a suitable benzopyran precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-(2-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted benzopyran derivatives with different functional groups.

Scientific Research Applications

3-METHYL-N-(2-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and biochemical pathways.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-METHYL-N-(2-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-METHYL-N-(2-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE include other benzopyran derivatives with different substituents on the aromatic rings or the pyran ring. Examples include:

  • 3-METHYL-N-(2-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-4-CARBOXAMIDE
  • 3-METHYL-N-(2-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-5-CARBOXAMIDE

Uniqueness

The uniqueness of 3-METHYL-N-(2-METHYLPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-CARBOXAMIDE lies in its specific substitution pattern and the resulting biological activity. The presence of the 2-methylphenyl group and the specific positioning of the carboxamide group contribute to its distinct pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

3-methyl-N-(2-methylphenyl)-1-oxo-4H-isochromene-3-carboxamide

InChI

InChI=1S/C18H17NO3/c1-12-7-3-6-10-15(12)19-17(21)18(2)11-13-8-4-5-9-14(13)16(20)22-18/h3-10H,11H2,1-2H3,(H,19,21)

InChI Key

JKDCZWLNYZIZQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C

Origin of Product

United States

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